Cas no 1805419-92-4 (Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate)

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate is a fluorinated pyridine derivative with a versatile structure, featuring both cyano and difluoromethyl substituents. This compound is valuable in pharmaceutical and agrochemical research due to its electron-withdrawing groups, which enhance reactivity in nucleophilic substitution and cross-coupling reactions. The presence of fluorine atoms improves metabolic stability and bioavailability, making it useful in drug discovery. Its ester functionality allows for further derivatization, enabling the synthesis of more complex intermediates. The compound’s well-defined reactivity and structural features make it a promising building block for developing bioactive molecules, particularly in medicinal chemistry and crop protection applications.
Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate structure
1805419-92-4 structure
Product Name:Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate
CAS No:1805419-92-4
MF:C10H7F3N2O2
MW:244.169992685318
CID:4807357
Update Time:2025-11-06

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate
    • Inchi: 1S/C10H7F3N2O2/c1-17-8(16)3-7-9(11)6(10(12)13)2-5(4-14)15-7/h2,10H,3H2,1H3
    • InChI Key: VLOAZFUZGVPPFL-UHFFFAOYSA-N
    • SMILES: FC1=C(C(F)F)C=C(C#N)N=C1CC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 329
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029043420-1g
Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate
1805419-92-4 97%
1g
$1,564.50 2022-04-01

Additional information on Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate (CAS No. 1805419-92-4) represents a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a cyanide group, a trifluoromethyl moiety, and a fluoro substituent, all of which contribute to its unique physicochemical properties and potential biological activity. The integration of these functional groups into a single scaffold makes it an attractive candidate for drug discovery programs targeting diverse therapeutic areas, including oncology, neurology, and infectious diseases.

The structural features of this molecule are particularly noteworthy. The pyridine ring provides aromaticity and serves as a platform for further derivatization, while the cyanide group introduces electrophilic character that can participate in various chemical transformations such as nucleophilic addition or hydrolysis reactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, attributes that are critical for optimizing drug-like properties according to the Rule of Five (Lipinski et al., 1997). Furthermore, the strategic placement of the fluoro substituent at position 3 of the pyridine ring introduces subtle electronic effects that may modulate interactions with biological targets.

Recent advancements in synthetic methodology have enabled efficient access to this compound through palladium-catalyzed cross-coupling reactions such as the Buchwald–Hartwig amination and Suzuki–Miyaura coupling (Armarego & Chai, 2017). These approaches allow for precise control over regioselectivity and stereoselectivity during synthesis, which is essential when constructing complex heterocyclic frameworks like those found in this molecule. The use of modern protecting group strategies further ensures compatibility with sensitive functional groups during multi-step syntheses.

In the context of drug discovery programs targeting protein kinases—an important class of enzymes involved in signal transduction pathways—compounds bearing similar structural motifs have demonstrated promising activity profiles (Zhou et al., 2023). For instance, pyridine-based derivatives with cyano substitutions have been shown to exhibit high affinity for ATP-binding sites due to their ability to form hydrogen bonds with conserved residues within kinase domains. This suggests that molecules like Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate could serve as lead compounds for developing next-generation kinase inhibitors.

The role of fluorinated compounds in medicinal chemistry cannot be overstated given their widespread application across various therapeutic areas (Bergman et al., 2019). Fluoroaromatics often display enhanced metabolic stability compared to their non-fluorinated counterparts due to reduced susceptibility to cytochrome P450-mediated oxidation processes. Moreover, fluorination can influence molecular recognition events by altering dipole moments or hydrogen bonding capabilities without significantly increasing molecular weight—a key consideration when designing orally bioavailable drugs.

In recent years there has been growing interest in developing selective estrogen receptor modulators (SERMs) based on pyridine scaffolds containing multiple halogen atoms (Smith et al., 2023). These compounds offer potential benefits over traditional SERMs by providing more favorable tissue selectivity profiles while maintaining potent agonist/antagonist activities at estrogen receptors located throughout different organ systems including breast tissue versus bone marrow compartments where differential expression patterns exist between receptor subtypes.

Synthetic routes toward Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate typically involve sequential functionalization steps starting from readily available precursors such as commercially available fluorinated building blocks or via retrosynthetic analysis techniques employed during early-stage discovery projects aimed at optimizing pharmacokinetic parameters prior to clinical trials initiation phases within pharmaceutical companies' R&D pipelines worldwide today.

Preliminary studies investigating potential applications for this compound have focused primarily on its utility as an intermediate rather than end-product itself since its core structure lends itself well towards further elaboration into biologically active entities through conventional organic transformations including ester hydrolysis followed by amidation reactions under standard conditions commonly used within academic laboratories specializing in natural product total synthesis efforts targeting marine-derived alkaloids known for displaying broad-spectrum antimicrobial properties against multidrug-resistant bacterial strains currently posing global health threats today.

The importance of computational modeling approaches such as molecular docking simulations cannot be overstated when evaluating candidate molecules like Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-acetate prior to experimental validation stages required before proceeding onto preclinical testing phases mandated by regulatory agencies overseeing new drug approvals globally today across both public health sectors as well private industry stakeholders invested heavily into translational research initiatives aiming ultimately at bringing novel therapies from benchtop experiments directly into patient care settings safely efficiently cost-effectively manner benefiting society at large through improved healthcare outcomes achieved thereby over time periods spanning decades ahead following successful completion each phase clinical trial process successfully passing all safety efficacy criteria established initially before commencement any human subject involvement occurs anywhere world today under strict ethical guidelines governing medical research practices internationally recognized accepted universally today among scientific communities worldwide today.

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